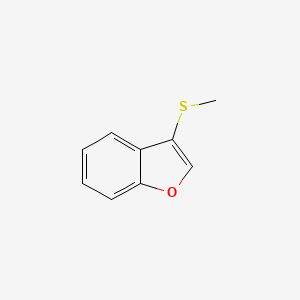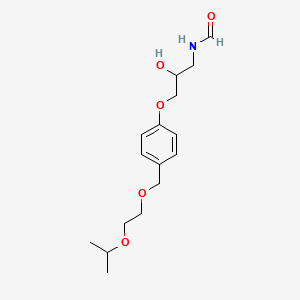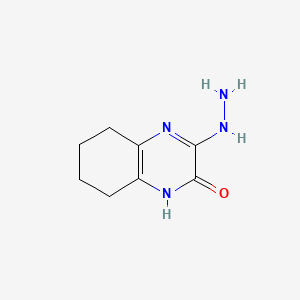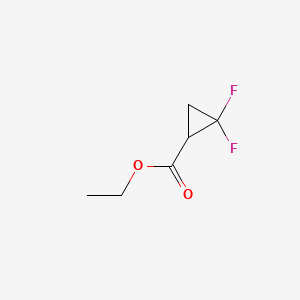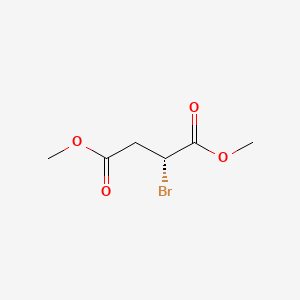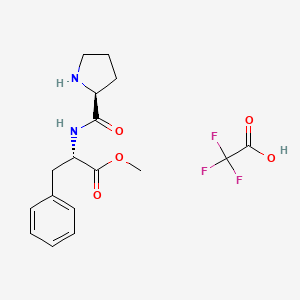
Estetrol 17-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estetrol 17-Acetate is a synthetic derivative of estetrol, a natural estrogen produced by the human fetal liver during pregnancy. Estetrol itself is known for its unique tissue-selective activity and is used in various therapeutic applications, including hormonal contraception and menopausal hormone therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of estetrol 17-acetate involves the acetylation of estetrol. The process typically starts with estetrol, which is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 17-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Estetrol 17-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone derivative.
Reduction: Reduction reactions can revert the ketone derivative back to the original alcohol form.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of estetrol, such as ketones, alcohols, and substituted esters .
Scientific Research Applications
Estetrol 17-acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying estrogenic activity and its effects on various chemical reactions.
Biology: Research focuses on its role in cellular processes and its interaction with estrogen receptors.
Medicine: this compound is investigated for its potential use in hormonal therapies, including contraception and menopausal treatments.
Mechanism of Action
Estetrol 17-acetate exerts its effects by binding to estrogen receptors, specifically estrogen receptor-alpha and estrogen receptor-beta. This binding initiates a cascade of molecular events that regulate gene expression and cellular functions. The tissue-selective activity of this compound allows it to exert estrogenic effects on specific tissues while minimizing unwanted effects on others .
Comparison with Similar Compounds
Estradiol: A potent natural estrogen with widespread use in hormonal therapies.
Ethinylestradiol: A synthetic estrogen commonly used in oral contraceptives.
Estriol: Another natural estrogen with a lower potency compared to estradiol.
Uniqueness of Estetrol 17-Acetate: this compound is unique due to its tissue-selective activity, which provides a favorable safety profile compared to other estrogens. Its selective binding to estrogen receptors reduces the risk of side effects such as thromboembolic events and breast cancer .
Properties
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-3,15,16-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10(21)25-19-18(24)17(23)16-15-5-3-11-9-12(22)4-6-13(11)14(15)7-8-20(16,19)2/h4,6,9,14-19,22-24H,3,5,7-8H2,1-2H3/t14-,15-,16-,17-,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOMSUGRAWOOOF-BVMALAMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747715 |
Source


|
| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690996-23-7 |
Source


|
| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
